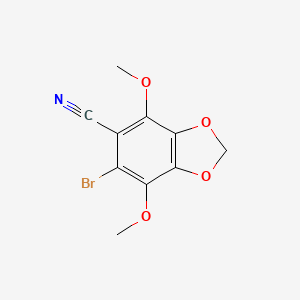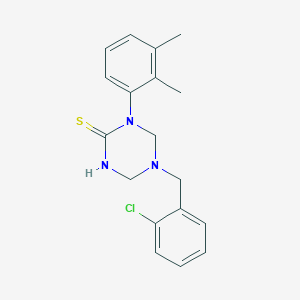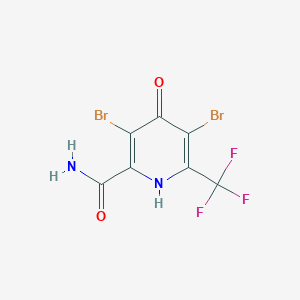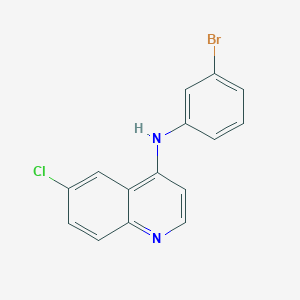
6-Bromo-4,7-dimethoxy-2H-1,3-benzodioxole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ブロモ-4,7-ジメトキシ-2H-1,3-ベンゾジオキソール-5-カルボニトリル: は、以下の分子式を持つ化学化合物です。
C10H10O5N
その分子量は約229.03 g/mol です {_svg_1}. それでは、この化合物の性質と用途を探ってみましょう。準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl cyanide typically involves the bromination of a benzodioxole precursor followed by the introduction of methoxy and cyanide groups. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyanide group to an amine or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzodioxole derivatives .
科学的研究の応用
6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl cyanide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl cyanide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: Similar structure but with a carboxaldehyde group instead of a cyanide group.
6-Bromo-1,4-benzodioxane: Contains a benzodioxane ring instead of a benzodioxole ring.
5-Bromo-2,3-dimethoxybenzaldehyde: Similar methoxy and bromine substitution but with a benzaldehyde group.
Uniqueness
6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl cyanide is unique due to the presence of both methoxy and cyanide groups on the benzodioxole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
特性
分子式 |
C10H8BrNO4 |
|---|---|
分子量 |
286.08 g/mol |
IUPAC名 |
6-bromo-4,7-dimethoxy-1,3-benzodioxole-5-carbonitrile |
InChI |
InChI=1S/C10H8BrNO4/c1-13-7-5(3-12)6(11)8(14-2)10-9(7)15-4-16-10/h4H2,1-2H3 |
InChIキー |
QEBSGPAPUKAXNU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C2=C1OCO2)OC)Br)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[2-(1H-Indol-3-yl)ethenyl]-6-methyl-1,3,5-triazin-2-yl}phenol](/img/structure/B11471141.png)
![methyl (2E)-3-[2-methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enoate](/img/structure/B11471155.png)
![4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11471156.png)
![4-{2-[(4-fluorobenzyl)oxy]phenyl}-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11471160.png)

![7-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-4,5,6-triethoxy-2-benzofuran-1(3H)-one](/img/structure/B11471168.png)
![Methyl 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11471176.png)
![methyl (2E)-3,3,3-trifluoro-2-{2-[(3-hydroxyphenyl)carbonyl]hydrazinylidene}propanoate](/img/structure/B11471181.png)
![5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N'-[(E)-(4-methoxyphenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B11471198.png)

![N-[2-(1-adamantyloxy)propyl]-3-(trifluoromethyl)benzamide](/img/structure/B11471207.png)
![N-(1,1,1,3,3,3-hexafluoro-2-{[3-(morpholin-4-yl)propyl]amino}propan-2-yl)-3-phenylpropanamide](/img/structure/B11471208.png)


